Flurothyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPDNUWZNWPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046516 | |
| Record name | Flurothyl | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-36-8 | |
| Record name | 1,1′-Oxybis[2,2,2-trifluoroethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Flurothyl [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurothyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08969 | |
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| Record name | Flurothyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760127 | |
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| Record name | Flurothyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trifluoroethyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | FLUROTHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z467FG2YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
122.5-123 | |
| Record name | Flurothyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Historical Context and Therapeutic Exploration of Flurothyl in Biomedical Research
Early Psychiatric Applications and Evolving Perceptions
Flurothyl was explored in psychiatric medicine as a method for inducing seizures, similar to other convulsant drugs such as pentetrazol, as an alternative to electroconvulsive therapy (ECT) wikipedia.orgresearchgate.net. This exploration began in 1953 when J. C. Krantz experimented with this compound to induce seizures in psychiatric patients wikipedia.org. The administration involved inhaling a mixture of this compound vapor and air from a plastic container fitted with a face mask, with expired air directed through a charcoal adsorbent wikipedia.org.
This compound in Convulsive Therapy: Comparative Efficacy and Safety Profile
This compound was studied as an alternative to ECT for inducing seizures in patients with severe depression and psychosis nih.govpsychiatrictimes.com. Four random assignment treatment studies found the clinical results for this compound to be as effective as those of ECT wikipedia.orgwikiwand.compsychiatrictimes.com. These studies reported that a course of a few inhalations over a few weeks successfully relieved severe depression and psychosis psychiatrictimes.com.
Comparative studies between this compound and ECT in patients with severe endogenous depression indicated that while the degree of anterograde amnesia was similar between the two treatments, the degree of retrograde amnesia was much lower after this compound wikipedia.orgwikiwand.com. Psychological tests showed memory impairments during the acute phase of treatment, but these impairments improved after the last treatment with no measurable differences between this compound and ECT in some studies wikipedia.orgpsychiatrictimes.com. Electroencephalogram (EEG) studies showed equal degrees of slow wave increases in both this compound- and electrically induced seizures wikipedia.org.
| Feature | This compound-Induced Seizures | ECT-Induced Seizures |
| Clinical Efficacy | Comparable to ECT | Comparable to this compound nih.gov |
| Retrograde Amnesia | Lower | Higher wikipedia.orgwikiwand.com |
| Anterograde Amnesia | Similar | Similar wikipedia.org |
| EEG Slow Wave Increases | Equal degrees | Equal degrees wikipedia.org |
In some patients who had not responded to ECT, this compound treatment reportedly produced improvement wikipedia.orgwikiwand.com. This compound-treated patients also showed less amnesia and confusion during the course of treatment and better patient acceptance in some accounts wikipedia.orgwikiwand.com. The duration of EEG seizures was reported to be longer with this compound than with ECT, and the effects on cognition and memory were less with this compound psychiatrictimes.com.
Discontinuation of Clinical Use: Underlying Factors and Reconsiderations
Despite findings of comparable efficacy and potentially fewer cognitive side effects compared to ECT, the clinical use of this compound was discontinued (B1498344) after the early 1970s wikipedia.orgrochester.edu. Several factors contributed to this discontinuation. One reason was that it was considered more expensive and technically more cumbersome to administer than ECT rochester.edu. The persistent ethereal odor of the this compound gas in treatment rooms was also a concern and disconcerting to treatment personnel, although low concentrations in ambient air were not shown to cause ill effects researchgate.netrochester.edu. Fears among clinicians who administered the therapy and breathed the exhaled anesthetic also played a role in its abandonment psychiatrictimes.com.
Furthermore, the advent and widespread adoption of ECT, which was found to be more efficient and technically simpler due to the immediate onset of seizures with electrical stimuli, contributed to the decline in the use of chemical induction methods like this compound and pentylenetetrazol researchgate.netrochester.edu.
However, there have been reconsiderations and suggestions for re-examining the use of chemical inductions like this compound in modern anesthesia facilities, particularly given the persistent complaints of memory loss associated with electrically induced seizures researchgate.netnih.gov. It has been argued that the brain seizure itself, rather than the method of induction, is the essential element in the efficacy of convulsive therapy nih.gov. Chemical induction with this compound avoids the direct effects of electricity on brain functions, potentially leading to lesser effects on cognition researchgate.netnih.gov.
Transition to Contemporary Research Paradigms
Although its clinical use in psychiatric therapy has been discontinued, this compound remains a valuable tool in contemporary biomedical research, particularly in neuroscience and epilepsy studies wikipedia.orgsmolecule.com. It is primarily used to induce seizures in laboratory animals, allowing researchers to investigate the mechanisms of epilepsy, evaluate potential anticonvulsant drugs, and study the effects of seizures on the brain nih.govsmolecule.com. The use of this compound in animal models is considered advantageous over some other methods, such as electrical stimulation, as it can more closely mimic the natural onset of seizures smolecule.com.
This compound-induced seizures in rodents are well-characterized, progressing through sequential stages from clonic seizures with preserved righting reflex to tonic-clonic seizures with loss of righting ability nih.govmdpi.com. The duration of these seizures can be controlled by the duration of this compound exposure, and cessation of administration leads to rapid termination of behavioral seizures and EEG discharges nih.gov. Studies using this compound-induced seizures in animal models have provided insights into seizure thresholds, genetic susceptibility to seizures, and pharmacoresistance taylorandfrancis.com.
Research using this compound has also contributed to understanding the relationship between seizures and spreading depolarization (SD), a phenomenon observed in the brain during various neurological events researchgate.netresearchgate.net. Studies have investigated the occurrence and properties of SD during this compound-evoked seizures, observing SD both immediately prior to and during ictal events researchgate.net.
Furthermore, this compound, despite its convulsant properties, is structurally similar to some anesthetic drugs, which has made it useful in studying the mechanisms of anesthesia by comparing its effects on various cellular pathways with those of known anesthetics wikiwand.comsmolecule.com. This comparative research helps to understand the complex processes underlying general anesthesia smolecule.com. This compound's distinct mechanism of action as a GABAA receptor antagonist, compared to the positive allosteric modulation by many anesthetics, provides a valuable point of comparison for investigating how different compounds interact with inhibitory neurotransmission wikipedia.orgwikiwand.com.
In addition to its use in epilepsy and anesthesia research, this compound has also been explored in studies investigating neuronal injury associated with status epilepticus and the effects of interventions like therapeutic hypothermia on seizure activity mdpi.commdpi.com. Animal models using this compound-induced status epilepticus have been used to study localized neuronal necrosis and how brain maturity affects the severity of injury mdpi.com.
The rapid elimination and lack of significant metabolism of this compound are advantageous in research settings, reducing potential confounds from residual drug effects nih.gov. Studies have shown that repeated this compound exposure in rodents does not alter brain levels of the compound, indicating it does not linger in the brain nih.gov.
Mechanistic Elucidation of Flurothyl S Central Nervous System Actions
Ligand-Gated Ion Channel Modulation
Flurothyl exerts significant effects on inhibitory ligand-gated ion channels, which are crucial mediators of fast synaptic inhibition in the brain. The primary target identified is the GABAA receptor.
Gamma-Aminobutyric Acid Type A (GABAA) Receptor Antagonism
GABAA receptors are the principal mediators of inhibitory neurotransmission in the mammalian CNS. They are ligand-gated chloride channels that, upon binding of the neurotransmitter GABA, increase chloride ion influx, leading to neuronal hyperpolarization and reduced excitability. This compound acts as an antagonist at these receptors, thereby reducing inhibitory tone and increasing neuronal excitability, which underlies its convulsant effects. jneurosci.orgresearchgate.netnih.govpatsnap.com
Studies utilizing electrophysiological techniques, such as whole-cell patch-clamp, have demonstrated that this compound inhibits GABAA receptor-mediated currents in a non-competitive manner. jneurosci.orgnih.govnih.gov This indicates that this compound does not compete directly with GABA for the orthosteric binding site but rather binds to a distinct site on the receptor complex. This binding event allosterically modifies the receptor, reducing the efficacy of GABA binding or channel gating. patsnap.com Research comparing the inhibitory actions of this compound with those of picrotoxin (B1677862), another non-competitive GABAA receptor antagonist, suggests that this compound may interact with a different site or mechanism than picrotoxin. nih.govnih.gov Point mutations in GABAA receptor subunits that confer insensitivity to picrotoxin have been shown to have only modest effects on the inhibitory actions of this compound, supporting the idea of distinct binding sites or mechanisms. nih.govnih.gov
The non-competitive antagonism by this compound results in a decrease in the maximal response to GABA, a characteristic feature of this type of inhibition. For example, studies on human recombinant GABAA α2β1 receptors have shown that this compound reduces the Emax value for GABA concentration-response curves. nih.gov
GABAA receptors are pentameric complexes assembled from a diverse pool of subunits (α, β, γ, δ, ε, θ, π, ρ). The specific subunit composition dictates the receptor's pharmacological properties, kinetic behavior, and cellular localization. frontiersin.orgwikipedia.org Research has investigated the effects of this compound on GABAA receptors with defined subunit compositions expressed in heterologous systems like HEK 293 cells. nih.govnih.gov
Studies have shown that this compound acts as a non-competitive antagonist at human recombinant GABAA receptors composed of α2β1 and α2β1γ2s subunits. nih.govnih.gov These subunit combinations are representative of common synaptic GABAA receptor subtypes in the CNS. The antagonism of these receptors by this compound leads to a reduction in the inhibitory chloride current mediated by GABA. nih.gov
The functional consequence of GABAA receptor antagonism by this compound is a disinhibition of neuronal circuits. This reduction in inhibitory tone increases neuronal excitability, lowering the threshold for action potential generation and promoting synchronized firing, which manifests macroscopically as seizures. researchgate.netpatsnap.com The convulsant effects of this compound are largely attributed to this disruption of GABAergic inhibition. nih.govnih.gov
Data summarizing the effects of this compound on different recombinant GABAA receptor subunit combinations are presented in the table below:
| Receptor Subunit Composition | This compound Action | Mechanism | Reference |
| Human α2β1 | Non-competitive Antagonist | Inhibition of current | nih.govnih.gov |
| Human α2β1γ2s | Non-competitive Antagonist | Inhibition of current | nih.govnih.gov |
Glycine (B1666218) Receptor Insensitivity
Glycine receptors are another class of inhibitory ligand-gated chloride channels, predominantly found in the spinal cord and brainstem. Unlike many volatile anesthetics that modulate both GABAA and glycine receptors, this compound demonstrates selectivity in its actions. Studies using human recombinant glycine α1 receptors have shown that this compound, even at relatively high concentrations, has no significant effect on glycine-activated currents. nih.govnih.govwikipedia.org This insensitivity to this compound distinguishes its pharmacological profile from that of anesthetic ethers and highlights a specific targeting of GABAergic systems.
Biphasic Actions on GABAC ρ1 Receptors
GABAC receptors, now classified as a subtype of GABAA receptors composed of ρ (rho) subunits, are also ligand-gated chloride channels. wikidoc.orgmdpi.comwikipedia.org They are characterized by distinct pharmacological properties and kinetic profiles compared to other GABAA receptor subtypes, including slower activation and deactivation kinetics and less desensitization. wikipedia.org Studies investigating the effects of this compound on human recombinant GABAC ρ1 receptors have revealed a biphasic modulation of GABA responses. nih.govnih.gov This means that this compound can exert both facilitatory and inhibitory effects on GABAC receptor-mediated currents depending on the concentration or experimental conditions. This complex interaction with GABAC receptors suggests that this compound's effects are not limited to simple antagonism across all inhibitory ligand-gated channels. nih.govnih.gov
Voltage-Gated Ion Channel Interactions
While the primary mechanism of this compound's convulsant action is attributed to GABAA receptor antagonism, there is some evidence suggesting potential interactions with voltage-gated ion channels, particularly voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in neurons. oup.com
Research, often in the context of studying seizure susceptibility and genetic epilepsy models, has indicated that variants in genes encoding voltage-gated sodium channels, such as SCN1A, SCN2A, and SCN8A, can influence the threshold for this compound-induced seizures in mice. oup.comcapes.gov.brnih.govresearchgate.netresearchgate.net For example, mutations in Scn8a have been shown to alter susceptibility to this compound-induced seizures, suggesting that sodium channel function can modify the effects of this compound. oup.comcapes.gov.brnih.govresearchgate.net
Influence on Sodium Channel Opening Probability
While the primary mechanism of this compound's convulsant action is linked to GABAA receptor antagonism, research also suggests an influence on sodium channels. Studies indicate that this compound may increase the opening probability of sodium channels. smolecule.com Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in neurons. nih.govescholarship.orgcuny.edu They transition between closed, open, and fast-inactivated states, with these transitions being voltage-dependent. cuny.edu An increase in the opening probability of these channels would lead to enhanced sodium influx, contributing to increased neuronal excitability.
Further support for the involvement of sodium channels comes from studies using mouse models with mutations in sodium channel genes. For instance, mice with mutations in Scn8a (encoding the Nav1.6 sodium channel) exhibit increased resistance to this compound-induced seizures, suggesting that altered Nav1.6 function reduces neuronal excitability and thus counteracts the convulsant effect of this compound. nih.govnih.govoup.com Conversely, mutations in SCN1A (encoding Nav1.1) associated with epilepsy can lead to decreased thresholds to this compound-induced seizures. escholarship.org These findings highlight that the sensitivity to this compound-induced seizures can be modified by genetic variations affecting sodium channel function.
Comparative Pharmacodynamics with Anesthetic Isomers
The pharmacodynamic properties of this compound present a significant challenge to unitary theories of general anesthesia, such as the Meyer-Overton hypothesis, which correlates anesthetic potency with lipid solubility. wikipedia.orgwikiwand.comnih.gov this compound, a halogenated ether with high lipid solubility, induces convulsions rather than anesthesia. wikipedia.orgwikiwand.comnih.govresearchgate.net This contrasts sharply with the actions of many other lipid-soluble halogenated ethers that are effective general anesthetics. wikipedia.orgwikiwand.comnih.gov
Distinguishing Actions of this compound and Isothis compound
A particularly insightful comparison can be made with Isothis compound (1,1,1,3,3,3-hexafluoro-2-methoxypropane), a structural isomer of this compound. wikipedia.orgnih.govwikipedia.org Despite having the same chemical formula (C₄H₄F₆O) and similar lipid solubility, Isothis compound acts as a general anesthetic and does not induce convulsions in animal models. wikipedia.orgwikiwand.comnih.govwikipedia.org This striking difference in pharmacological effect between two structural isomers underscores the limitations of lipid solubility theories in explaining the mechanisms of anesthetic and convulsant action. wikipedia.orgwikiwand.comnih.gov
Electrophysiological studies have provided a molecular explanation for this divergence. wikipedia.orgwikiwand.comnih.gov As mentioned earlier, this compound functions as a non-competitive antagonist at GABAA receptors. nih.govnih.gov In stark contrast, Isothis compound behaves similarly to other ether anesthetics, acting as a positive allosteric modulator of GABAA and glycine receptors. wikiwand.comnih.govnih.gov This means Isothis compound enhances the activity of these inhibitory receptors, promoting inhibitory neurotransmission, which is consistent with a general anesthetic effect. nih.govnih.govresearchgate.net
The contrasting actions are summarized in the table below, based on studies using recombinant human GABAA (α₂β₁ and α₂β₁γ₂s), glycine (α₁), and GABAC (ρ₁) receptors expressed in HEK 293 cells. nih.govnih.gov
| Compound | GABAA Receptor (Antagonism/Potentiation) | Glycine Receptor (Antagonism/Potentiation) | GABAC ρ₁ Receptor (Effect) | Behavioral Effect |
| This compound | Non-competitive Antagonist | No effect | Biphasic actions | Convulsant |
| Isothis compound | Potentiation | Potentiation | No effect | Anesthetic |
Data derived from: Differential modulatory actions of the volatile convulsant this compound and its anesthetic isomer at inhibitory ligand-gated ion channels. nih.govnih.gov
Point mutations in GABAA and glycine receptor subunits that abolish potentiation by other ether anesthetics like enflurane (B1671288) and isoflurane (B1672236) also ablate potentiation by Isothis compound. nih.govnih.gov These same mutations had only modest effects on the inhibitory actions of this compound, suggesting distinct binding sites or mechanisms of action for the two isomers at GABAA receptors. nih.govnih.govresearchgate.net
Implications for General Anesthetic Theories and Convulsant Action
The disparate actions of this compound and Isothis compound provide compelling evidence against simple unitary theories of general anesthesia that rely solely on lipid solubility. wikipedia.orgwikiwand.comnih.govresearchgate.net Their distinct effects on ligand-gated ion channels, particularly the opposing modulation of GABAA receptors, strongly support the concept that the specific interaction of volatile agents with protein targets in the CNS is crucial for their pharmacological effects. nih.govnih.govnih.govresearchgate.net
The convulsant action of this compound is thus primarily explained by its antagonism of inhibitory GABAA receptors, leading to disinhibition and increased neuronal excitability. nih.govnih.govresearchgate.net Conversely, the anesthetic action of Isothis compound is linked to its positive modulation of GABAA and glycine receptors, enhancing inhibition. nih.govnih.govresearchgate.net The existence of these two isomers with such contrasting effects, despite their structural similarity, has been instrumental in shifting the focus of research towards specific molecular targets, such as ligand-gated ion channels, in understanding the complex pharmacodynamics of volatile agents in the CNS. nih.govnih.govnih.govresearchgate.net
Flurothyl As a Preclinical Tool in Neurobiological Modeling
Genetic Predisposition and Seizure Susceptibility Studies
The Flurothyl seizure model is a powerful tool for investigating the genetic basis of epilepsy and seizure susceptibility. nih.gov By applying a standardized seizure-inducing stimulus, researchers can compare seizure thresholds and epileptogenic processes across different genetic backgrounds.
Studies using various inbred mouse strains have revealed significant genetic control over seizure characteristics in the this compound model. nih.gov For instance, comparisons between C57BL/6J and DBA/2J mice, two commonly used inbred strains, have shown inherent differences in their susceptibility to this compound-induced seizures. nih.gov This model has also been employed to study seizure susceptibility in specific genetic conditions. For example, it has been used in a mouse model of Angelman syndrome to demonstrate an age-dependent increase in seizure susceptibility. researchgate.net Similarly, it has been used to investigate the long-term behavioral and molecular impacts of early-life seizures in a mouse model of Fragile X Syndrome. mdpi.com
Furthermore, the this compound model has been utilized to explore how underlying neurodevelopmental abnormalities can impact seizure thresholds. Research has shown that sporadic neocortical and cerebellar malformations in C57BL/6J mice are correlated with a reduced threshold for this compound-induced seizures, particularly in female mice. frontiersin.org This highlights the model's sensitivity in detecting subtle contributions of structural brain abnormalities to seizure predisposition. The model has also been used to identify genetic resistance to certain seizure-related traits, such as the increased seizure susceptibility observed during pregnancy. nih.gov
| Research Area | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Strain Differences | Inbred mouse strains (e.g., C57BL/6J, DBA/2J) | Demonstrated genetic differences in generalized seizure threshold and epileptogenesis. nih.gov | nih.gov |
| Angelman Syndrome | Ube3am–/p+ mice | Revealed increased seizure susceptibility with age. researchgate.net | researchgate.net |
| Fragile X Syndrome | Fmr1 knockout mice | Used to study the interaction between a genetic predisposition and early-life seizures on behavior. mdpi.com | mdpi.com |
| Brain Malformations | C57BL/6J mice with heterotopia | Showed that malformations significantly reduced seizure threshold in female mice. frontiersin.org | frontiersin.org |
| Pregnancy-related Susceptibility | Eight inbred mouse strains | Identified strains (A/Ibg and BALB/cByJ) resistant to increased seizure susceptibility during pregnancy. nih.gov | nih.gov |
Identification of Genetic Loci Modifying Seizure Phenotypes
The pronounced strain-specific differences in response to this compound have prompted research aimed at identifying the specific genetic loci responsible for these variations. By employing advanced genetic tools like the Collaborative Cross (CC) mouse population, which offers extensive genetic and phenotypic diversity, researchers have been able to map quantitative trait loci (QTL) associated with seizure sensitivity. nih.govresearchgate.net
This approach has successfully identified several genomic regions linked to different aspects of seizure response, including the threshold for myoclonic and generalized seizures. nih.gov The identification of these QTLs is a critical step toward pinpointing the candidate genes that regulate neuronal excitability and seizure propagation. The use of F2 genetic mapping populations derived from strains with extreme seizure phenotypes has further refined the localization of these influential genetic regions. nih.gov These studies have validated known loci and uncovered novel ones associated with seizure sensitivity, demonstrating the power of combining this compound-based phenotyping with sophisticated genetic mapping techniques. nih.govresearchgate.net
Role of Specific Gene Mutations in this compound Responses
Investigations into specific gene mutations have provided further insight into the molecular mechanisms underlying the variable responses to this compound. For example, an intronic variant in the Gabra2 gene, which encodes a subunit of the GABA-A receptor, has been identified as a strong candidate for influencing seizure sensitivity in the C57BL/6J substrain. nih.gov Given that this compound is a GABA-A antagonist, this finding underscores the importance of the GABAergic system in mediating its convulsant effects. nih.gov
In addition to naturally occurring variations, the study of mice with specific gene knockouts has also been informative. For instance, in a mouse model of juvenile neuronal ceroid lipofuscinosis where the Cln3 gene is deficient, an age-dependent alteration in this compound-induced seizure latencies was observed. nih.gov Immature mice lacking the Cln3 protein showed an increased latency to both myoclonic jerks and loss of posture compared to their wildtype counterparts. nih.gov This suggests that the Cln3 protein may play a role in the neurodevelopmental processes that establish seizure thresholds.
Neurodevelopmental Impact of this compound-Induced Seizures
The use of this compound to induce seizures in developing animals provides a crucial model for understanding the long-term consequences of early-life seizures on the brain. These studies are critical for elucidating the mechanisms by which seizures during sensitive developmental periods can lead to lasting neurological deficits.
Effects of Early-Life Seizure Exposure on Brain Development
Recurrent seizures induced by this compound during early life can have profound and lasting effects on brain structure and function. Even in the absence of overt neuronal death, these seizures can lead to significant alterations in brain development. neurology.orgjohnshopkins.edu
Animals exposed to recurrent this compound-induced seizures during early development often exhibit long-standing behavioral and cognitive deficits in adulthood. nih.gov These can manifest as impairments in learning and memory. nih.govtdl.org Studies have shown that rats subjected to seizures during early development have lasting deficits in tasks designed to assess hippocampal, prefrontal cortex, and amygdala function. nih.gov
The cognitive consequences of early-life seizures can be influenced by various factors, including the genetic background of the animal. For example, in a mouse model of Fragile X Syndrome, the combination of the genetic mutation (Fmr1 knockout) and early-life this compound seizures resulted in specific behavioral changes, such as decreased anxiety-like behavior and altered repetitive behaviors. mdpi.comaesnet.org
Table 2: Reported Long-Term Deficits Following Early-Life this compound-Induced Seizures in Rodent Models
| Deficit Category | Specific Findings |
|---|---|
| Cognitive | Impaired learning and memory. nih.gov |
| Behavioral | Altered anxiety levels, changes in repetitive and social behaviors. mdpi.comaesnet.org |
| Synaptic Plasticity | Impaired long-term potentiation (LTP). nih.gov |
Alterations in Neuronal Connectivity and Circuitry
Early-life seizures induced by this compound can lead to significant and enduring changes in neuronal connectivity and circuitry. While these seizures may not cause widespread cell loss in the hippocampus, they can induce synaptic reorganization. johnshopkins.edu One notable change is the sprouting of mossy fibers in the dentate gyrus and the CA3 region of the hippocampus. johnshopkins.edu This aberrant connectivity can alter the excitability of hippocampal circuits and contribute to long-term changes in brain function.
Furthermore, early-life seizures can disrupt the coordinated activity between different brain regions. Seizures during critical developmental periods have been shown to alter cellular and oscillatory activity within and between the hippocampus and the medial prefrontal cortex. nih.gov This disruption of network coordination can underlie some of the cognitive deficits observed in spatial memory tasks. nih.gov The massive bursts of synchronized network activity that occur during a seizure can interfere with the normal activity-dependent maturation of neuronal circuits that is essential for proper cognitive development. nih.gov Chronic recurrent seizures can lead to ongoing neural reorganization and a progressive increase in excitability. nih.gov
Influence of Prenatal Exposures on this compound Seizure Predisposition
The developmental trajectory of the central nervous system is a period of heightened vulnerability, during which exposure to various exogenous and endogenous insults can lead to lasting alterations in brain structure and function. Such prenatal disturbances have been increasingly implicated in the establishment of a lowered threshold for seizures later in life. The use of this compound-induced seizures as a preclinical tool has been instrumental in elucidating the impact of these early life adversities on seizure susceptibility. Research in this area has explored a range of prenatal exposures, from illicit drugs to physiological stressors like hypoxia, revealing significant and often sex-dependent effects on the seizure predisposition of offspring.
Chemical Compound Exposures
Animal models have demonstrated that prenatal exposure to certain chemical compounds can significantly increase the susceptibility of offspring to this compound-induced seizures. These studies underscore the potential for in utero environmental factors to program the developing nervous system for a pro-convulsant state.
One notable example involves prenatal exposure to methamphetamine. Studies in rats have shown that in utero exposure to methamphetamine leads to a decreased threshold for both the first fasciculation and clonic seizures in adult male offspring when challenged with this compound nih.gov. Interestingly, in adult female rats, prenatal methamphetamine exposure also decreased the threshold for the first fasciculation, particularly in diestrous females, while no significant changes were observed in proestrous or estrous females nih.gov. However, the tonic-clonic seizure threshold was not significantly altered in either sex by prenatal methamphetamine exposure alone nih.govresearchgate.net. Further research indicated that in animals not receiving an acute methamphetamine challenge before seizure testing, prenatal exposure to the drug decreased the threshold of the first clonus nih.gov.
Another potent teratogenic agent, methylazoxymethanol acetate (MAMac), has been shown to lower the seizure threshold to this compound in rats when administered prenatally. This compound is known to cause ectopic cell placement in the developing brain. In 60-day-old rats exposed to MAMac in utero, the latencies to myoclonic jerk and forelimb clonus were significantly shorter compared to controls nih.gov. Furthermore, prenatal MAMac exposure increased the proportion of rats that progressed to generalized tonic-clonic seizures after experiencing bilateral forelimb clonus. This heightened seizure susceptibility was associated with an increased number of ectopic pyramidal cells in the CA1/CA2 region of the hippocampus, suggesting a link between abnormal neuronal migration and increased seizure predisposition nih.gov.
| Prenatal Exposure | Animal Model | Seizure Parameter | Observation | Reference |
|---|---|---|---|---|
| Methamphetamine | Rat (Male) | First Fasciculation Threshold | Decreased | nih.gov |
| Methamphetamine | Rat (Male) | Clonic Seizure Threshold | Decreased | nih.gov |
| Methamphetamine | Rat (Female, Diestrous) | First Fasciculation Threshold | Decreased | nih.gov |
| Methamphetamine | Rat (Male and Female) | Tonic-Clonic Seizure Threshold | No significant alteration | nih.govresearchgate.net |
| Methylazoxymethanol acetate (MAMac) | Rat | Myoclonic Jerk Latency | Significantly shorter (173 ± 2.3 s vs. 200 ± 6.9 s in controls) | nih.gov |
| Methylazoxymethanol acetate (MAMac) | Rat | Forelimb Clonus Latency | Significantly shorter (215 ± 4.6 s vs. 238 ± 8.8 s in controls) | nih.gov |
| Methylazoxymethanol acetate (MAMac) | Rat | Progression to Generalized Tonic-Clonic Seizures | Increased proportion (91% vs. 33% in controls) | nih.gov |
Perinatal Hypoxia
Perinatal asphyxia is a significant clinical concern and has been linked to the development of convulsive disorders. Animal studies using this compound to assess seizure susceptibility have investigated the specific role of hypoxia in this process. Research in a mouse model of mild perinatal hypoxia demonstrated that exposure to hypoxia on postnatal day 6 (P6) resulted in a shortened seizure latency in response to a single this compound exposure at P50, indicating an increased susceptibility to seizures that emerges after a latent period bohrium.com. This effect was not observed at earlier time points (P7 or P28) bohrium.com. Furthermore, perinatal hypoxia at P6 was found to enhance the rate of development of this compound kindling when performed at P28-38, but not at an earlier age bohrium.com.
In another study, transient prenatal hypoxia in late gestation in mice was also associated with a decreased seizure threshold in both male and female offspring, even in the absence of gross neuroanatomic injury nih.gov. However, some studies have suggested that oxygen deficiency by itself may not be sufficient to lead to the development of epilepsy. For instance, one study found that rats exposed to prolonged hypoxia at one day or ten days of age were not more susceptible to this compound-induced seizures in the fourth week of life compared to controls nih.gov. These varying outcomes may be attributable to differences in the timing, duration, and severity of the hypoxic insult, as well as the species and strain of the animal model used.
| Timing of Hypoxia | Animal Model | Age at Seizure Testing | Observation | Reference |
|---|---|---|---|---|
| Postnatal Day 6 (P6) | Mouse | Postnatal Day 50 (P50) | Shortened seizure latency to a single this compound exposure | bohrium.com |
| Postnatal Day 6 (P6) | Mouse | Postnatal Day 28-38 | Enhanced rate of this compound kindling development | bohrium.com |
| Late Gestation | Mouse | Adult | Decreased seizure threshold in both males and females | nih.gov |
| Postnatal Day 1 or 10 | Rat | Fourth week of age | No increased susceptibility to this compound-induced seizures | nih.gov |
Neurobiological and Systems Level Consequences of Flurothyl Induced Seizures
Electrophysiological Dynamics of Seizure Activity
The study of flurothyl-induced seizures has significantly advanced our understanding of the aberrant electrical activity that characterizes epilepsy. Through various electrophysiological recording techniques, researchers have been able to dissect the intricate dynamics of these seizures from the level of single receptors to large-scale brain networks.
Electroencephalographic (EEG) Signature Analysis
Electroencephalography (EEG) provides a macroscopic view of the brain's electrical activity and is a cornerstone in the characterization of seizures. In animal models, this compound-induced seizures are associated with a distinct EEG signature characterized by high-frequency, high-amplitude epileptiform activity smith.edu. These ictal discharges are observable in both cortical and hippocampal recordings, indicating the widespread impact of this compound on brain activity smith.edunih.gov. The transition from normal brain activity to a seizure state is marked by the emergence of these hypersynchronous discharges, which correlate with the behavioral manifestations of the seizure nih.gov. Repeated exposure to this compound can lead to the development of spontaneous seizures, with EEG recordings confirming the presence of ictal discharges even in the absence of the convulsant smith.edufrontiersin.org.
Local Field Potential Recordings and Neuronal Firing Patterns
Local field potentials (LFPs) offer a more localized measure of neural activity compared to EEG, reflecting the summed synaptic activity within a small volume of brain tissue nih.govfrontiersin.orgdntb.gov.ua. In the context of seizures, LFP recordings reveal highly synchronized and rhythmic activity in neuronal populations kriegstein-lab.commdpi.com. During this compound-induced seizures, it is expected that LFPs would exhibit high-amplitude, rhythmic discharges indicative of the synchronized firing of a large number of neurons.
At the level of individual neurons, seizure activity is characterized by dramatic changes in firing patterns. While direct single-unit recordings during this compound-induced seizures are not extensively detailed in the provided results, studies of other seizure models show that neurons can exhibit a variety of firing patterns, including high-frequency bursts of action potentials followed by periods of silence mdpi.com. This aberrant firing is a hallmark of the hyperexcitability that drives seizure activity. The synchronization of this neuronal firing across a population of cells is what gives rise to the characteristic high-amplitude signals seen in LFP and EEG recordings.
Patch-Clamp Electrophysiology for Receptor Function Assessment
Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through individual receptor channels, providing critical insights into the molecular mechanisms of drug action. Studies utilizing whole-cell patch-clamp techniques have been instrumental in elucidating the primary mechanism of action of this compound.
Research has demonstrated that this compound acts as a non-competitive antagonist at GABA-A receptors nih.gov. GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system, and their proper function is crucial for maintaining a balance between excitation and inhibition. By antagonizing these receptors, this compound reduces inhibitory neurotransmission, thereby tipping the balance towards excitation and leading to the generation of seizures.
A detailed study using HEK 293 cells expressing human GABA-A receptors revealed that this compound inhibited GABA-activated chloride currents in a manner that was not dependent on the agonist concentration, a hallmark of non-competitive antagonism. This inhibitory effect was observed at different GABA-A receptor subunit compositions. Interestingly, mutations that affect the action of other convulsants like picrotoxin (B1677862) did not prevent the inhibitory action of this compound, suggesting a distinct binding site or mechanism of action nih.gov.
| Receptor Subtype | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| GABA-A (α2β1) | Inhibition of GABA-activated currents | Non-competitive antagonism | nih.gov |
| GABA-A (α2β1γ2s) | Inhibition of GABA-activated currents | Non-competitive antagonism | nih.gov |
Cortical Layer Involvement in Seizure Generation and Propagation
The cerebral cortex is a highly organized structure with distinct layers, each with unique cell types and connections. Understanding how seizure activity engages these different layers is crucial for comprehending seizure propagation. Studies in rats have shown that this compound-induced seizures exhibit a distinct pattern of vertical propagation through the cortical layers.
Research has demonstrated that seizure activity often originates in the superficial layers of the cortex and propagates downwards to deeper layers. This vertical spread is a key feature of the seizure dynamics in this model. The propagation of seizure activity can be blocked by the induction of cortical spreading depression (CSD), a wave of profound cellular depolarization. When CSD is present, it can prevent the seizure from invading deeper cortical layers, highlighting the importance of the translaminar circuitry in seizure propagation.
Hippocampal Excitability and Inhibitory Tone
The hippocampus is a brain structure that is highly susceptible to seizure activity. This compound-induced seizures have been shown to significantly impact hippocampal function. The primary mechanism of this compound as a GABA-A receptor antagonist directly implicates a reduction in inhibitory tone within the hippocampus criver.com. This decrease in inhibition leads to a state of hyperexcitability, making the hippocampus more prone to generating and propagating seizure activity.
Studies in developing rats have shown that while this compound-induced status epilepticus can be survived with low mortality, the electrographic seizures are prominent in the hippocampus nih.gov. However, in these immature animals, there were no long-term alterations in paired-pulse inhibition in the perforant path, a measure of inhibitory function, suggesting a remarkable resilience of the developing hippocampus to the acute effects of this compound on inhibitory tone nih.gov.
Neuroanatomical and Histopathological Alterations
A key question in epilepsy research is the extent to which seizures themselves cause structural damage to the brain. The this compound model has been utilized to investigate these potential neuroanatomical and histopathological consequences.
Interestingly, studies in immature rats subjected to this compound-induced status epilepticus did not reveal significant neuropathological damage. Histological examination of the hippocampus, thalamus, amygdala, substantia nigra, and cortex at various time points after the seizure (24 hours, 2 days, and 2 weeks) showed no evidence of cell loss, pyknotic (shrunken and darkly stained) cells, or gliosis (a marker of brain injury) nih.gov. Furthermore, there was no indication of aberrant mossy fiber sprouting in the hippocampus, a form of synaptic reorganization often seen in chronic epilepsy nih.gov. These findings suggest that the immature brain may be more resistant to the damaging effects of seizures compared to the adult brain.
In contrast to the lack of seizure-induced damage in a developing brain, other research has highlighted how pre-existing neuroanatomical abnormalities can influence susceptibility to this compound-induced seizures. A study in C57BL/6J mice, a strain known to have sporadic neocortical and cerebellar malformations, found that the presence of these heterotopias (displaced clusters of neurons) was correlated with a reduced seizure threshold in female mice researchgate.net. This suggests that underlying structural abnormalities can create a more seizure-prone brain, and this compound can be a useful tool to probe the functional consequences of such malformations researchgate.net.
| Brain Region | Cell Loss | Pyknotic Cells | Gliosis | Mossy Fiber Sprouting | Reference |
|---|---|---|---|---|---|
| Hippocampus | Not observed | Not observed | Not observed | Not observed | nih.gov |
| Thalamus | Not observed | Not observed | Not observed | N/A | nih.gov |
| Amygdala | Not observed | Not observed | Not observed | N/A | nih.gov |
| Substantia Nigra | Not observed | Not observed | Not observed | N/A | nih.gov |
| Cortex | Not observed | Not observed | Not observed | N/A | nih.gov |
Seizure-Induced Neuronal Injury and Neurodegeneration
While this compound-induced seizures are a common method for studying seizure mechanisms, the direct and specific neuronal injury and neurodegeneration patterns resulting from this compound exposure are part of a broader field of research into seizure-induced brain injury. Generally, prolonged or severe seizures can lead to neuronal damage in vulnerable brain regions.
Research using other seizure models, such as hyperthermia-induced seizures in immature rats, has demonstrated that seizures can cause significant and lasting alterations to the physicochemical properties of neurons. In these models, neuronal injury is observed in specific limbic structures, including the pyramidal layer of the hippocampal CA1 and all CA3 subfields, as well as in the central nucleus of the amygdala. This damage is characterized by the appearance of argyrophilic (silver-staining) dark neurons, indicating profound structural changes. These alterations can persist for at least two weeks following the initial seizure event.
While these findings highlight the potential for seizures to induce neuronal injury, it is important to note that this damage does not always lead to significant neuronal death or dropout. For instance, in the hyperthermic seizure model, the observed neuronal injury was not associated with significant DNA fragmentation, a common marker of cell death. This suggests that in some cases, seizure-induced neuronal changes may be transient or reflect a state of cellular stress rather than irreversible degeneration. The specific extent and nature of neuronal injury following this compound-induced seizures require further dedicated investigation to delineate the precise neuropathological consequences.
Synaptic Reorganization and Mossy Fiber Sprouting
A significant body of research in epilepsy models has focused on synaptic reorganization, particularly mossy fiber sprouting in the hippocampus, as a consequence of repeated seizures. Mossy fibers are the axons of granule cells in the dentate gyrus, and their sprouting into the inner molecular layer and the formation of new recurrent excitatory circuits are frequently observed in tissue from patients with temporal lobe epilepsy and in various animal models.
This structural plasticity is thought to contribute to the development and persistence of epilepsy (epileptogenesis) by creating new excitatory connections that can lead to hyperexcitability. The process of mossy fiber sprouting is believed to be triggered by neuronal activity and the release of growth factors following an initial insult or seizure. The loss of hilar cells, which are the normal targets of mossy fibers, may create vacant synaptic sites, prompting the axons to sprout and form new connections with the dendrites of other granule cells.
The ultrastructural features of these new synapses confirm the formation of recurrent excitatory circuits. Axonal guidance molecules, such as netrin-1, have been implicated in this process, with their expression correlating with the time course of mossy fiber sprouting and synaptic reorganization in the hippocampus. While much of the foundational work on mossy fiber sprouting has utilized models involving chemoconvulsants like kainic acid and pilocarpine, the principle that repeated seizures can induce significant and lasting changes in synaptic circuitry is a key concept in understanding the long-term consequences of seizure activity, including that induced by this compound.
Correlation with Pre-existing Brain Malformations
Studies have investigated the relationship between pre-existing brain malformations and the susceptibility to this compound-induced seizures. Brain malformations, which can affect the lamination and connectivity of neurons, are often comorbid with seizures and epilepsy.
Research using C57BL/6J mice, a strain known to have sporadic neocortical and cerebellar malformations, has shown a significant correlation between these anatomical abnormalities and a reduced threshold for this compound-induced seizures. In one study, over 60% of the mice examined had some form of neocortical and/or cerebellar heterotopia (displaced neurons).
The key finding was that the presence of these malformations significantly reduced the time it took for this compound to induce a seizure, particularly in female mice. This suggests that the altered neuronal circuitry associated with these developmental abnormalities creates a state of heightened brain excitability, rendering the brain more susceptible to the convulsant effects of this compound. These results underscore the importance of considering underlying neuroanatomical variations when studying seizure susceptibility and epilepsy models.
Table 1: Correlation of Brain Malformations and this compound Seizure Threshold in C57BL/6J Mice
| Parameter | Finding | Implication |
|---|---|---|
| Prevalence of Malformations | Over 60% of C57BL/6J mice exhibited neocortical and/or cerebellar heterotopia. | A significant portion of this commonly used mouse strain has baseline brain abnormalities. |
| Seizure Threshold | The presence of malformations was correlated with a significantly reduced seizure onset time in response to this compound. | Pre-existing structural brain abnormalities can increase susceptibility to seizures. |
Neurochemical and Molecular Signaling Responses
Immediate Early Gene Expression (e.g., c-Fos Induction)
The induction of immediate early genes (IEGs), such as c-Fos, is a widely used marker of neuronal activity, and its expression is robustly stimulated by seizures. This compound-induced seizures have been shown to activate the expression of c-Fos in various brain regions, indicating widespread neuronal activation.
Studies in rats have demonstrated that this compound-induced generalized seizures lead to the activation of Fos protein in catecholaminergic neurons in the brainstem, specifically in the pons and medulla oblongata. For example, a high degree of co-localization of Fos with dopamine-beta-hydroxylase (DBH) was observed in the locus coeruleus (A6 group) and the A1 cell group. Similarly, a high percentage of phenylethanol-N-methyl-transferase (PNMT) positive neurons in the C1 adrenergic cell group also expressed Fos. This activation of brainstem autonomic centers may be related to the autonomic changes that often accompany seizures.
Interestingly, the induction of IEGs following this compound seizures can be age-dependent. A study in mice found that in mature animals, this compound-induced seizures led to significant regional expression of c-fos and c-jun mRNA. However, in immature mice (postnatal day 17-18), the same seizure activity did not result in a statistically significant elevation of either c-fos or c-jun mRNA. This suggests that the molecular machinery linking seizure activity to gene expression may differ between the developing and mature brain, and that IEG expression may not be a reliable indicator of seizure activity in very young subjects.
Table 2: c-Fos Expression Following this compound-Induced Seizures
| Brain Region/Cell Type | Organism | Finding | Reference |
|---|---|---|---|
| Brainstem Catecholaminergic Neurons (A1, A6, C1) | Rat | Significant induction of Fos-like immunoreactivity. | |
| Various Brain Regions | Mature Mouse | Differential regional expression of c-fos and c-jun mRNA depending on seizure severity. |
Changes in Neurotransmitter Concentrations (e.g., GABA)
The balance between excitatory and inhibitory neurotransmission is critical in the regulation of neuronal excitability, and alterations in this balance are a hallmark of seizures. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its role in the context of this compound-induced seizures has been investigated through pharmacological studies.
Research has shown that the effects of drugs that modulate the GABAergic system on this compound-induced seizures are complex and can vary with age. For instance, agents that enhance GABA-A receptor-mediated inhibition, like phenobarbital, are generally anticonvulsant against this compound seizures. Conversely, drugs that act on GABA-B receptors can have proconvulsant or anticonvulsant effects depending on the developmental stage of the animal. These findings strongly suggest that this compound-induced seizures interact with and are modulated by the GABAergic system.
While direct measurements of GABA concentration changes immediately following this compound seizures are not detailed in the provided context, studies on electroconvulsive therapy (ECT), which involves inducing a generalized seizure, have shown that a course of treatment can lead to a significant, even twofold, increase in cortical GABA concentrations in depressed patients. This suggests that seizure activity itself can trigger a compensatory increase in the function of the inhibitory GABA system. This rise in GABA levels may be related to the anticonvulsant effects that are observed with repeated seizure induction.
Activation of Intracellular Signaling Cascades (e.g., mTOR pathway)
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell metabolism, growth, and proliferation. In the brain, the mTOR pathway is implicated in neuroplasticity, and its aberrant activation has been linked to epilepsy and the structural changes that can follow seizures, such as mossy fiber sprouting.
The mTOR pathway integrates signals from growth factors and cellular energy status to control protein synthesis and other anabolic processes. In the context of epilepsy, it is thought that the increased neuronal activity during seizures can lead to the activation of the mTOR pathway, which in turn may contribute to the morphological changes seen in conditions like mesial temporal lobe epilepsy. Inhibition of the mTOR pathway has been shown to suppress some of these changes, such as granule cell dispersion and mossy fiber sprouting, in certain animal models.
However, the direct effect of this compound-induced seizures on the mTOR pathway may be complex. In one study examining the long-term behavioral and molecular consequences of repeated this compound seizures in a mouse model of Fragile X Syndrome, researchers found no significant differences in mTOR signaling in adulthood following the early-life seizures. This finding suggests that the activation of the mTOR pathway might be transient or dependent on the specific parameters of the seizure induction and the underlying genetic context. Therefore, while the mTOR pathway is a key player in seizure-related neuroplasticity, its specific response to this compound-induced seizures requires further investigation.
Behavioral and Cognitive Phenotypes Induced by this compound
This compound-induced seizures in animal models have been instrumental in elucidating the neurobiological underpinnings of epilepsy and its comorbidities. These seizures lead to a range of behavioral and cognitive phenotypes that are the subject of extensive research.
Memory and Learning Impairment Analysis
Studies utilizing the this compound model of seizure induction have consistently demonstrated impairments in spatial learning and memory. In rodent models, recurrent this compound-induced seizures during early life lead to long-term cognitive deficits that manifest in adulthood. These deficits are observed in tasks designed to assess the function of the hippocampus, prefrontal cortex, and amygdala. nih.gov
One of the key tasks used to assess spatial learning and memory is the Morris water maze. researcher.life Research has shown that rats subjected to recurrent seizures during development exhibit significant deficits in this task. nih.gov Interestingly, the age at which the seizures occur may not be a strong determinant of the subsequent cognitive outcome, suggesting that seizures at any point during early development can lead to lasting neurological sequelae. nih.gov
Beyond spatial memory, this compound-induced seizures also impact associative learning and memory. Studies using fear conditioning paradigms have found that a single, acute this compound seizure can impair the acquisition of new memories. nih.gov For instance, a seizure induced one hour before fear conditioning training can negatively affect what is later recalled. nih.gov However, a seizure occurring shortly after learning appears to have minimal to no effect on long-term memory consolidation. nih.gov This suggests a critical window in which seizures can disrupt the initial encoding of memories. While some studies have investigated the long-term effects of multiple this compound seizures, which have been shown to cause little cell death, the impact of a single this compound seizure on cell death in adult rodents has not been extensively examined. nih.gov
It is important to note that while this compound-induced seizures can lead to learning and memory deficits, research has also shown that hippocampal-dependent memory reconsolidation may be resistant to disruption by a single this compound-induced seizure. nih.gov
Table 1: Effects of this compound-Induced Seizures on Memory and Learning
| Cognitive Domain | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Spatial Learning & Memory | Recurrent seizures in developing rats | Long-standing deficits in adulthood; impaired performance in the Morris water maze. | nih.gov |
| Associative Learning | Single acute seizure in adult mice | Impaired acquisition of fear memory when seizure occurs 1 hour before training. | nih.gov |
| Memory Consolidation | Single acute seizure in adult mice | Little to no effect on long-term memory when seizure occurs 1 hour after learning. | nih.gov |
| Memory Reconsolidation | Single acute seizure in adult mice | Resistant to disruption. | nih.gov |
Evaluation of Anxiety-Like Behaviors
The assessment of anxiety-like behaviors in animal models following this compound-induced seizures has yielded complex results. The elevated plus maze (EPM) is a standard apparatus used for this purpose, capitalizing on the natural aversion of rodents to open and elevated spaces. nih.gov An increase in the time spent in the open arms of the maze is generally interpreted as a decrease in anxiety-like behavior.
In a study involving male Fmr1 knockout (KO) mice, a model for Fragile X Syndrome, the superimposition of a high seizure load induced by this compound resulted in decreased anxiety-like behavior. nih.gov Specifically, these mice showed an increased number of entries into the open arms of the elevated plus maze compared to wild-type mice that also received seizures. nih.gov This finding is consistent with some previous research on Fmr1 KO mice, which has also reported decreased anxiety-like behavior in both the elevated plus maze and the open field test. nih.gov The open field test is another common assay where increased exploration of the center of the arena is indicative of reduced anxiety.
These findings suggest that the interaction between a genetic predisposition and the experience of seizures can lead to nuanced behavioral outcomes that may not align with the anxiety phenotypes commonly observed in the corresponding human conditions. nih.gov
Table 2: Anxiety-Like Behaviors in this compound-Induced Seizure Models
| Behavioral Test | Animal Model | Observed Effect | Interpretation | Citation |
|---|---|---|---|---|
| Elevated Plus Maze | Fmr1 KO mice with recurrent seizures | Increased entries into open arms. | Decreased anxiety-like behavior. | nih.gov |
| Open Field Test | Fmr1 KO mice | Decreased anxiety-like behavior. | Decreased anxiety-like behavior. | nih.gov |
Assessment of Repetitive Behaviors
This compound-induced seizures have been shown to alter repetitive behaviors in animal models. In the context of Fmr1 knockout mice, early-life seizures led to a decrease in repetitive behaviors such as grooming in the open field test. nih.gov Additionally, these mice exhibited an increased latency to their first nose poke in a nose poke task, another measure of repetitive behavior. nih.gov
These findings are noteworthy as they differ from observations in other rodent models of seizures, which have reported an increase in repetitive behaviors. nih.gov This suggests that the impact of seizures on repetitive behaviors may be dependent on the specific seizure induction method and the genetic background of the animal. The decrease in repetitive behaviors following early-life this compound seizures points to the possibility that such seizures may contribute to a less repetitive phenotype in this particular model. nih.gov
The marble burying test is another widely used assay to assess repetitive and perseverative behaviors in rodents. However, specific data on the effects of this compound-induced seizures in this paradigm are not extensively detailed in the provided search results.
Table 3: Repetitive Behaviors Following this compound-Induced Seizures in Fmr1 KO Mice
| Behavioral Measure | Observed Effect | Citation |
|---|---|---|
| Grooming (in Open Field) | Decreased | nih.gov |
| Latency to First Nose Poke | Increased | nih.gov |
Myoclonus Characteristics and Genetic Control
Myoclonus, characterized by sudden, involuntary muscle jerks, is a common feature of this compound-induced seizures. Research has demonstrated that the characteristics of this myoclonus are significantly influenced by genetic factors. nih.govnih.gov Studies comparing different inbred strains of mice have revealed significant variability in the initial myoclonic response to this compound. nih.gov
Key characteristics that are under genetic control include the latency to the first myoclonic jerk (MJ), also referred to as the myoclonic jerk threshold, and the number of myoclonic jerks (MJ#) that occur before the onset of a generalized seizure. nih.govnih.gov For example, C57BL/6J and DBA/2J mice show significantly different initial latencies to a myoclonic jerk and different numbers of myoclonic jerks preceding a generalized seizure. nih.gov
Furthermore, the changes in myoclonic jerk threshold and number across repeated this compound exposures are also strain-dependent. nih.gov For instance, the myoclonic jerk number in C57BL/6J mice significantly decreases and then plateaus over eight this compound trials, whereas in DBA/2J mice, the number of myoclonic jerks remains consistently low. nih.gov Analysis of F1-hybrid mice from a cross between C57BL/6J and DBA/2J strains has shown that the initial myoclonic jerk threshold and its decrease over trials are similar to the C57BL/6J parent, while the initial number of myoclonic jerks and its trend over trials are similar to the DBA/2J parent. nih.gov This suggests that these different myoclonic traits may be controlled by distinct genetic loci. nih.gov
These findings underscore the importance of genetic background in determining the specific characteristics of this compound-induced myoclonus and provide a valuable tool for identifying genes that may be involved in the generation of myoclonus in epilepsy. nih.govnih.gov
Table 4: Genetic Influence on this compound-Induced Myoclonus in Inbred Mouse Strains
| Mouse Strain | Initial Myoclonic Jerk (MJ) Latency (Threshold) | Initial Number of Myoclonic Jerks (MJ#) | Change in MJ# Over 8 Trials | Citation |
|---|---|---|---|---|
| C57BL/6J | Higher | High | Significant Decrease | nih.govnih.gov |
| DBA/2J | Lower | Low | Consistently Low | nih.govnih.gov |
| C3H/HeJ | N/A | High | N/A | nih.gov |
| 129S1/SvImJ | N/A | Low | N/A | nih.gov |
| BALB/cJ | N/A | Intermediate | N/A | nih.gov |
| A/J | N/A | Intermediate | N/A | nih.gov |
| C57BLKS/J | N/A | Intermediate | N/A | nih.gov |
| [C57BL/6J x DBA/2J] F1-Hybrid | Similar to C57BL/6J | Similar to DBA/2J | Similar to DBA/2J | nih.gov |
Methodological Considerations and Future Directions in Flurothyl Research
Experimental Design and Technical Approaches
Effective experimental design in Flurothyl research necessitates careful consideration of seizure induction protocols, comprehensive monitoring techniques, and rigorous validation procedures to ensure reliable and comparable results across studies.
Standardization of Inhalational Seizure Induction
Standardization of this compound administration is paramount for achieving consistent seizure thresholds and phenotypes in preclinical models. This compound is typically delivered as a vapor in an airtight chamber, with the concentration or flow rate controlled to induce a desired seizure endpoint, such as the onset of myoclonic or generalized tonic-clonic seizures. mdpi.comresearchgate.net The latency to seizure onset and the seizure severity are commonly used as quantitative measures of seizure susceptibility. mdpi.comnih.govbiorxiv.org
Variations in factors such as animal strain, age, sex, and even subtle differences in the inhalation setup can influence seizure susceptibility and the characteristics of the induced seizures. nih.govbiorxiv.orgnih.gov For instance, studies have shown significant variations in myoclonic and generalized seizure thresholds across different inbred mouse strains exposed to this compound, highlighting the strong genetic component influencing seizure sensitivity. nih.govbiorxiv.org Age-dependent differences in sensitivity and seizure-induced alterations have also been reported in this compound models. nih.govnih.gov
To enhance standardization, researchers employ controlled delivery systems that ensure a constant concentration or rate of this compound administration. researchgate.net Precise recording of the time to onset of specific behavioral seizure stages, often using established scoring systems like the Racine scale, is essential for quantifying seizure susceptibility and severity. nih.gov
Multimodal Behavioral and Electrophysiological Monitoring
Comprehensive characterization of this compound-induced seizures involves the integration of behavioral and electrophysiological monitoring. Behavioral monitoring allows for the classification and scoring of seizure severity based on observable motor manifestations, ranging from isolated twitches to generalized tonic-clonic convulsions. mdpi.comresearchgate.netnih.gov Video monitoring is commonly used to capture and analyze behavioral seizure phenotypes. nih.govjneurosci.org
Electrophysiological monitoring, primarily through electroencephalography (EEG), provides crucial information about the underlying brain electrical activity during seizures. nih.govjneurosci.org EEG recordings can confirm the presence of electrographic seizures, determine their duration, and help differentiate true seizure activity from behavioral artifacts. nih.govjneurosci.org Simultaneous video-EEG monitoring allows for the correlation of specific behavioral manifestations with distinct electrographic patterns, providing a more complete picture of the seizure event. nih.govjneurosci.orgjneurosci.org Advanced techniques like radio-telemetry can enable continuous EEG monitoring in freely moving animals, facilitating the detection of spontaneous seizures and long-term changes in brain activity following this compound exposure. nih.gov
Validation and Reproducibility in Preclinical Models
Ensuring the validation and reproducibility of this compound-induced seizure models is critical for their utility in preclinical research. This involves demonstrating that the model consistently produces a defined seizure phenotype and that findings can be replicated across different experiments and laboratories. Factors contributing to reproducibility include strict adherence to standardized protocols for this compound administration, animal handling, and monitoring. biorxiv.org
Studies utilizing genetically diverse animal populations, such as the Collaborative Cross mouse panel, have been instrumental in assessing the genetic factors influencing variability in this compound-induced seizure susceptibility and kindling. nih.govbiorxiv.orgcambridge.orgresearchgate.net These studies demonstrate that while there is inherent genetic diversity affecting seizure responses, standardized this compound induction can still reveal significant and heritable traits related to seizure sensitivity and epileptogenesis. nih.govbiorxiv.org
Comparing this compound models with other established seizure models, such as those induced by pentylenetetrazol (PTZ) or kainic acid (KA), can also contribute to validation efforts by assessing the consistency of seizure responses across different induction paradigms. nih.govbiorxiv.orgresearchgate.net While this compound primarily induces acute generalized seizures, repeated exposure can lead to kindling, a phenomenon characterized by the progressive intensification of seizure severity with repeated stimuli, offering a model for epileptogenesis. nih.govneupsykey.com The reproducibility of the kindling phenomenon using this compound has been investigated, with studies showing consistent increases in behavioral seizure severity over repeated exposures in susceptible strains. nih.gov
Despite efforts towards standardization, challenges remain in achieving perfect reproducibility, particularly when studying complex outcomes like epileptogenesis or long-term behavioral changes. nih.govbiorxiv.org Factors such as subtle environmental differences, variations in animal welfare, and the inherent biological variability of the models can influence outcomes. biorxiv.org Future research should continue to refine protocols and reporting standards to enhance reproducibility and facilitate the comparison of findings across studies.
Integration with Advanced "Omics" Technologies
Integrating this compound research with advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers powerful avenues for unraveling the complex molecular pathways involved in seizure susceptibility, initiation, propagation, and the long-term consequences of seizures. researchgate.net These approaches enable a global view of molecular changes, providing insights that are not possible with traditional targeted methods.
Genomics and Transcriptomics in Seizure Susceptibility
Genomics and transcriptomics approaches can identify genetic factors and gene expression patterns associated with differential susceptibility to this compound-induced seizures and epileptogenesis. Studies using genetically diverse mouse populations exposed to this compound have successfully identified quantitative trait loci (QTLs) and candidate genes associated with seizure sensitivity. nih.govbiorxiv.orgcambridge.orgresearchgate.netnih.gov For example, research using the Collaborative Cross and Hybrid Mouse Diversity Panel has linked specific genomic regions and genes, such as Gabra2, to variations in this compound-induced seizure threshold and kindling. nih.govcambridge.orgresearchgate.netnih.gov
Transcriptomic analysis, often performed on brain tissue from animals subjected to this compound-induced seizures, can reveal changes in gene expression profiles that occur during or after seizure activity. researchgate.netmdpi.com These studies can identify molecular pathways that are activated or suppressed in response to seizures, providing insights into the mechanisms of neuronal hyperexcitability, neuroinflammation, and plasticity. mdpi.com Integrating genomic and transcriptomic data can help prioritize candidate genes identified through genetic mapping by examining their expression levels and patterns in relevant brain regions following seizures. researchgate.net
Proteomics and Metabolomics in Seizure Pathophysiology
Proteomics and metabolomics provide complementary views of the molecular landscape affected by this compound-induced seizures by examining protein abundance and metabolic changes, respectively. researchgate.netmdpi.comfrontiersin.org Proteomic studies can identify alterations in protein expression, post-translational modifications, and protein-protein interactions that contribute to seizure pathophysiology. researchgate.netfrontiersin.org For instance, proteomic analysis of brain tissue following seizures can reveal changes in the abundance of proteins involved in synaptic function, energy metabolism, and cellular stress responses. mdpi.comfrontiersin.org Studies have investigated protein profile alterations in epilepsy models, including those potentially relevant to this compound-induced seizures, shedding light on mechanisms underlying audiogenic seizures and the effects of interventions like the ketogenic diet. researchgate.netfrontiersin.org
Metabolomics focuses on the global analysis of small molecules (metabolites) within biological systems. researchgate.net Seizures are energy-demanding events that can significantly impact brain metabolism. mdpi.comnih.gov Metabolomic studies in this compound models can reveal changes in the levels of neurotransmitters, amino acids, energy metabolites, and other small molecules that are altered during or after seizures. researchgate.netnih.gov For example, research has shown impaired hippocampal glucose metabolism and altered levels of lactate (B86563) and alanine (B10760859) during and after this compound-induced seizures. nih.gov Integrating metabolomic data with transcriptomic and proteomic findings can provide a more comprehensive understanding of how molecular changes converge to influence cellular function and contribute to seizure activity and its consequences. researchgate.net
The integration of these "omics" technologies with well-controlled this compound seizure induction protocols holds significant promise for identifying novel therapeutic targets and biomarkers for epilepsy. cambridge.orgresearchgate.netresearchgate.net Challenges include the need for sophisticated bioinformatics tools to handle and integrate large datasets and the careful experimental design required to distinguish between acute seizure effects and long-term adaptive or pathological changes. researchgate.net
Translational Relevance of this compound Models
This compound-induced seizure models offer valuable insights with potential translational relevance to human epilepsy, particularly in understanding seizure development, progression, and the identification of potential biomarkers.
Bridging Findings from Animal Models to Human Epilepsy
This compound models, especially repeated exposure paradigms, are instrumental in mimicking certain aspects of human epilepsy, such as the progression of seizure complexity over time and the development of spontaneous seizures following an initial insult plos.orgnih.govjneurosci.orgnih.gov. The repeated this compound model in mice, for instance, can lead to a decrease in the generalized seizure threshold and alterations in seizure behavior, providing a framework for understanding how humans with epilepsy might develop more complex seizures nih.govplos.org. Studies using this model have shown that mice can exhibit a change in seizure phenotype, progressing from clonic seizures to more complex seizures with tonic manifestations, which involves the interaction of different brain networks plos.orgnih.gov. This progression is not commonly observed in all kindling models, highlighting a unique translational aspect of the this compound model plos.org.
Furthermore, the repeated this compound paradigm has been shown to lead to the rapid evolution of spontaneous seizures in mice, a hallmark of human epilepsy nih.govjneurosci.orgnih.gov. This model allows for the study of the mechanisms underlying the development of unprovoked seizures and, interestingly, the phenomenon of seizure remission observed in some cases nih.govjneurosci.orgnih.gov. Early-life this compound-induced seizures in rodents have also been linked to increased seizure susceptibility in adulthood, mirroring clinical observations in humans who experience early-life seizures dovepress.commdpi.com.
While this compound primarily induces generalized seizures by interfering with GABA-mediated synaptic inhibition, a mechanism that may not directly parallel all human epilepsy conditions, the resulting seizure activity and subsequent brain changes provide a valuable experimental platform ilae.orgunits.it. The model allows for the investigation of synaptic reorganization, changes in gene expression, and neurogenesis following seizure activity, all of which are relevant to human epileptogenesis and cognitive dysfunction associated with epilepsy ilae.orgmdpi.comnih.gov.
Potential for Biomarker Discovery
The investigation of this compound-induced seizures in animal models holds potential for the discovery of biomarkers that could be relevant for predicting seizure occurrence, monitoring disease progression, or assessing treatment response in humans. Research utilizing the repeated this compound model in conjunction with extensive brain expression datasets aims to correlate differential gene expression with seizure phenotypes, seeking to identify potential biomarkers to predict the likelihood of seizure occurrence nih.gov.
Studies have explored the potential of electroencephalography (EEG) signatures as biomarkers in this compound models. For example, determining whether differences or changes in EEG frequency bands across the repeated this compound model can predict a change in seizure phenotype could serve as an important biomarker for predicting the development of more complex seizures over time plos.org.
Beyond neurophysiological markers, molecular biomarkers are also being investigated in the context of epilepsy models. While not exclusive to this compound, research in various animal models, including those potentially utilizing chemoconvulsants like this compound, has highlighted the potential of microRNAs (miRNAs) as theranostic biomarkers for epilepsy nih.gov. Altered miRNA profiles in biofluids have been suggested as potentially useful biomarkers for identifying patients at risk, and molecular profiling in epileptic hippocampus of animal models and human tissues has identified significant changes in miRNA expression nih.gov. Blood purine (B94841) levels have also been explored as potential biomarkers correlating with seizure severity and brain damage in mice mdpi.com.
The table below summarizes some potential areas for biomarker discovery highlighted by research using or related to this compound models:
| Biomarker Type | Examples/Associated Findings in this compound or Related Models | Potential Relevance to Human Epilepsy |
| Genetic/Molecular | Differential gene expression correlated with seizure phenotypes nih.gov. Altered miRNA profiles nih.gov. | Predicting seizure likelihood, understanding underlying mechanisms. |
| Neurophysiological | Changes in EEG frequency bands predicting seizure phenotype changes plos.org. | Predicting seizure progression and complexity. |
| Biochemical | Blood purine levels correlated with seizure severity mdpi.com. | Assessing seizure severity and potential brain damage. |
Note: The data presented in this table are derived from research findings and represent areas of potential biomarker discovery. Specific quantitative data would require detailed experimental results from individual studies.
Unresolved Questions and Emerging Research Avenues
Despite the valuable contributions of this compound models to epilepsy research, several unresolved questions and emerging research avenues warrant further investigation. A fundamental question revolves around the precise mechanisms by which repeated this compound-induced seizures lead to epileptogenesis and the development of spontaneous seizures, particularly in models where remission is observed nih.govjneurosci.org. Understanding why spontaneous seizures might remit without anticonvulsant treatment in these models could provide crucial insights for developing new therapeutics nih.govjneurosci.orgmdpi.com.
Another area of active research involves further elucidating the genetic control of seizure traits and brain reorganization observed in the repeated this compound model nih.gov. Identifying the specific genes and molecular processes altered following repeated seizures that contribute to brain reorganization in the epileptic brain is a key focus nih.gov. Leveraging the genetic diversity across different inbred mouse strains in the this compound model is an emerging avenue to identify quantitative trait loci (QTLs) and underlying genes responsible for seizure susceptibility and reorganization nih.govplos.org.
The relationship between seizure activity and other electrophysiological phenomena, such as cortical spreading depolarization (SD), in this compound models is also an area with unresolved questions researchgate.net. While some studies have shown seizure-associated SDs in this compound models, the cross-layer dynamics of SD during seizures and its effect on epileptic activity across cortical layers require further investigation researchgate.net.
Furthermore, exploring the long-term behavioral and molecular impacts of seizures induced by this compound, particularly in the context of comorbid conditions like neurodevelopmental disorders, represents an important research avenue mdpi.com. Studies investigating the effects of this compound-induced seizures superimposed on genetic models of neurodevelopmental disorders, such as Fragile X syndrome, can provide insights into the complex interplay between seizure activity and behavioral deficits mdpi.com.
Finally, refining and characterizing this compound models to better mimic specific types of human epilepsy, considering factors like age of seizure onset and genetic background, remains an ongoing effort to enhance their translational validity dovepress.comilae.orgfrontiersin.org.
Q & A
Q. What are the key physicochemical properties of Flurothyl that influence its experimental applications in neuroscience research?
this compound’s volatility, solubility in aqueous/organic solvents, and thermal stability are critical for designing inhalation or injection protocols in animal models. For instance, its low boiling point (≈50°C) necessitates controlled vaporization systems to ensure precise dosing . Researchers should validate solvent compatibility (e.g., ethanol or saline) to avoid precipitation in in vivo studies. Standardize storage conditions (e.g., refrigeration in amber vials) to prevent degradation, as outlined in analytical chemistry protocols .
Q. How can researchers establish baseline convulsant thresholds for this compound across different rodent strains?
Use dose-titration experiments with incremental vapor concentrations (e.g., 5–20 μL/min) and measure latency to clonic-tonic seizures. Strain-specific differences (e.g., C57BL/6 vs. Swiss-Webster mice) require comparative studies with standardized variables: age, weight, and circadian timing. Include sham controls to account for environmental stressors .
Q. What analytical techniques are validated for quantifying this compound in biological matrices during pharmacokinetic studies?
Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is optimal for detecting this compound in plasma or brain homogenates. Calibration curves should span 0.1–100 ng/mL, with deuterated internal standards (e.g., d3-Flurothyl) to correct for matrix effects. Validate recovery rates (>85%) and limit of quantification (LOQ) per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How do discrepancies in reported EC50 values for this compound across electrophysiological studies impact the interpretation of convulsant threshold variability?
Variability in EC50 values (e.g., 0.8–1.5 mM in hippocampal slices) may stem from differences in perfusion rates, slice thickness, or temperature. To resolve contradictions, perform meta-analyses with standardized protocols (e.g., 32°C, 2 mL/min flow rate) and report 95% confidence intervals. Sensitivity analyses can identify outlier methodologies .
Q. What experimental controls are critical when investigating this compound’s effects on GABAergic neurotransmission to address confounding factors in slice electrophysiology?
Include:
- Vehicle controls : Test solvent (e.g., DMSO) effects on baseline inhibitory postsynaptic currents (IPSCs).
- Temperature regulation : Maintain slice chambers at 32±0.5°C to mimic physiological conditions.
- Blinded scoring : Use automated seizure detection software to reduce observer bias. Reference electrophysiology best practices for rigor .
Q. How can in silico modeling complement empirical research to predict this compound’s blood-brain barrier (BBB) permeability and tissue distribution?
Molecular dynamics simulations using software like GROMACS can model this compound’s lipid bilayer interactions, predicting logP values and BBB penetration. Validate predictions with in vivo microdialysis (brain-to-plasma ratio studies). Compare results against known CNS penetrants (e.g., pentylenetetrazole) to refine models .
Methodological Guidance for Data Contradiction Analysis
Q. What statistical approaches are recommended to address conflicting results in this compound’s pro-convulsant efficacy across preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
